2-Propen-1-yl trifluoromethanesulfonate
Description
Significance of Allylic Electrophiles in Modern Synthetic Methodologies
Allylic electrophiles are cornerstone reagents in modern organic synthesis due to their unique ability to form new carbon-carbon and carbon-heteroatom bonds. The presence of a double bond adjacent to the electrophilic center allows for the formation of a resonance-stabilized allylic cation, anion, or radical intermediate, which influences the regioselectivity and stereoselectivity of reactions. youtube.com This stabilization makes allylic systems more reactive than their saturated counterparts. youtube.com
The reaction of allylmetals with electrophiles is a fundamental transformation in organic synthesis. acs.org Metal-catalyzed allylic alkylation reactions, in particular, represent a powerful set of methods for constructing a wide variety of cyclic and acyclic structures. nih.gov These reactions can forge new C(sp³)–C and C(sp³)–heteroatom bonds while simultaneously introducing an alkene moiety that is available for further chemical modifications. nih.gov This capability to rapidly generate molecular complexity has made allylic electrophiles indispensable in the total synthesis of natural products and pharmaceutical compounds.
Role of Trifluoromethanesulfonates as Super Leaving Groups
The trifluoromethanesulfonate (B1224126) group, or triflate, is one of the most effective leaving groups used in organic chemistry, often referred to as a "super leaving group". pitt.edu A good leaving group is defined by its ability to stabilize the negative charge it takes with it upon departing from a molecule. libretexts.org The exceptional stability of the triflate anion (CF₃SO₃⁻) is the primary reason for its outstanding performance as a leaving group. wikipedia.org
The stability of the triflate anion can be attributed to two main factors:
Acidity of the Conjugate Acid : The triflate anion is the conjugate base of triflic acid (CF₃SO₃H), which is a superacid—an acid stronger than pure sulfuric acid. wikipedia.org There is a fundamental principle in organic chemistry that the weaker the basicity of a group, the better its leaving group ability. libretexts.org Because triflic acid is an exceptionally strong acid, its conjugate base, the triflate anion, is correspondingly very weak and stable. libretexts.orgwikipedia.org
Resonance and Inductive Effects : The negative charge on the triflate anion is extensively delocalized through resonance across the three oxygen atoms and the sulfur atom. wikipedia.orgchemeurope.com This distribution of charge over multiple atoms significantly stabilizes the anion. youtube.com Furthermore, the potent electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group further delocalizes the negative charge, adding to the anion's stability. wikipedia.orgchemeurope.com
Due to these properties, alkyl triflates are extremely reactive in nucleophilic substitution (SN2) reactions, often proceeding much faster than reactions with other common leaving groups like tosylates or halides. pitt.educhemeurope.com
| Leaving Group | Name | Relative Rate (krel) | pKa of Conjugate Acid (approx.) |
|---|---|---|---|
| I⁻ | Iodide | ~10⁵ | -10 |
| Br⁻ | Bromide | ~10⁴ | -9 |
| OTs⁻ | Tosylate | ~10⁴ | -2.8 |
| OTf⁻ | Triflate | ~10⁸ | -14 nih.gov |
Historical Development and Evolution of Research on Allylic Triflates
The use of triflates in organic chemistry began with early explorations into their synthesis. The preparation of simple alkyl triflates was reported as early as 1956 through the reaction of alkyl halides with silver triflate. nih.gov However, the full potential of triflates, particularly allylic triflates, was realized with the advent of transition metal-catalyzed cross-coupling reactions.
A pivotal moment in the evolution of this field was the development of the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. nih.govnih.gov This reaction, first demonstrated with stoichiometric amounts of palladium in the 1970s, showed that non-functionalized alkenes could undergo allylic alkylation. nih.gov The development of a catalytic version significantly enhanced the synthetic utility of this transformation. nih.govnih.gov
The seminal contributions of Tsuji and Trost established metal-catalyzed allylic alkylations as a major research area. rsc.org This led to an increased demand for highly reactive allylic electrophiles, where allylic triflates became valuable substrates. The use of metal triflates as catalysts for allylic substitution reactions further expanded the scope, allowing for reactions under mild conditions. acs.orgorganic-chemistry.org Over the past decades, palladium-catalyzed asymmetric allylic alkylation (AAA) has become a powerful and efficient tool for synthesizing chiral molecules, with ongoing research focusing on developing more efficient processes with very low catalyst loadings for large-scale applications. acs.org
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVLWQXWMTMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254234 | |
| Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41029-45-2 | |
| Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41029-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propen 1 Yl Trifluoromethanesulfonate
Direct Synthesis from 2-Propen-1-ol and Triflic Anhydride (B1165640)/Derivatives
The most common and direct route to 2-propen-1-yl trifluoromethanesulfonate (B1224126) involves the esterification of 2-propen-1-ol (allyl alcohol) with trifluoromethanesulfonic anhydride (Tf₂O). This reaction is typically performed in the presence of a base to neutralize the triflic acid byproduct.
Reaction Condition Optimization and Reagent Selection
The efficiency of the synthesis of 2-propen-1-yl trifluoromethanesulfonate is highly dependent on the careful selection of reagents and optimization of reaction conditions. Triflic anhydride is the most frequently employed triflating agent due to its high reactivity. The choice of base is also critical to the success of the reaction. Pyridine is a commonly used base for this transformation, effectively scavenging the triflic acid generated during the reaction. commonorganicchemistry.com The use of a slight excess of the base is typical to ensure complete neutralization and drive the reaction to completion.
Temperature control is another crucial parameter. The reaction is often carried out at low temperatures, typically ranging from -78 °C to 0 °C, to mitigate potential side reactions and decomposition of the product. The reaction time can vary depending on the specific conditions but is generally monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
Below is a table summarizing typical reaction conditions for the synthesis of allylic triflates:
| Reagent/Condition | Typical Value/Choice | Purpose |
| Trifluoromethanesulfonating Agent | Triflic Anhydride (Tf₂O) | Provides the trifluoromethanesulfonyl group |
| Base | Pyridine | Neutralizes the triflic acid byproduct |
| Temperature | -78 °C to 0 °C | To control reactivity and minimize side reactions |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the reaction |
Influence of Solvent Systems and Additives on Yield and Purity
The choice of solvent plays a significant role in the synthesis of this compound, influencing both the reaction rate and the purity of the final product. Aprotic solvents are generally preferred to avoid any reaction with the highly reactive triflic anhydride. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this reaction, as it is inert under the reaction conditions and effectively dissolves the reactants. commonorganicchemistry.com
The purity of the reagents and the dryness of the solvent and glassware are paramount to achieving high yields and purity. The presence of water can lead to the hydrolysis of triflic anhydride, reducing its effectiveness and leading to the formation of triflic acid, which can complicate the purification process.
While the direct synthesis with triflic anhydride and a base is generally efficient, the use of additives is not widely reported for this specific transformation. The optimization of the solvent and base is typically sufficient to achieve good results.
Emerging Alternative Preparative Routes
While the direct reaction of allyl alcohol with triflic anhydride remains the predominant synthetic method, research into alternative routes is ongoing. One emerging methodology involves the reaction of triflic anhydride with orthoesters. This method can proceed under mild conditions and offers the advantage of producing a low-boiling ester as the only by-product, which can be easily removed. This approach has been shown to be effective for the synthesis of various trifluoromethanesulfonates and could potentially be applied to the synthesis of this compound. The reaction can be carried out at temperatures as low as -40 °C, and for some substrates, the reaction is complete upon addition of the reagents at room temperature.
Another potential alternative involves the use of other triflating agents, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). While milder than triflic anhydride, it can be advantageous in certain cases where a less reactive reagent is required to improve selectivity. The reaction conditions for using such reagents would likely be similar, involving an aprotic solvent and a suitable base.
Further research may lead to the development of catalytic methods or the use of solid-supported reagents to simplify the synthesis and purification of this compound.
Mechanistic Investigations of Reactions Involving 2 Propen 1 Yl Trifluoromethanesulfonate
Nucleophilic Substitution Pathways and Carbocation Intermediates
Nucleophilic substitution is a cornerstone of the reactivity of 2-propen-1-yl trifluoromethanesulfonate (B1224126). The triflate anion (CF₃SO₃⁻) is a very weak base, making it an excellent leaving group that facilitates the cleavage of the C-O bond. nih.govchemistrysteps.com The allylic nature of the substrate allows for substitution to occur via several distinct mechanistic pathways, including S_N1, S_N2', and S_N2, with the operative mechanism being highly dependent on reaction conditions and the nature of the nucleophile. wikipedia.org
The unimolecular nucleophilic substitution (S_N1) mechanism is favored under conditions that promote the formation of a carbocation intermediate, such as in the presence of polar protic solvents and weak nucleophiles. wikipedia.orglibretexts.orglibretexts.org The rate-determining step in an S_N1 reaction is the unimolecular dissociation of the substrate to form a carbocation and the leaving group. chemistrysteps.commasterorganicchemistry.com In the case of 2-propen-1-yl trifluoromethanesulfonate, the departure of the triflate group generates the allyl cation.
This allyl cation is not a single structure but a resonance-stabilized hybrid, with the positive charge delocalized over the C1 and C3 carbons. This delocalization significantly stabilizes the intermediate, making allylic substrates particularly susceptible to S_N1 reactions compared to their saturated counterparts. chemistrysteps.com
| Factor | Influence on S_N1 Mechanism | Mechanistic Rationale | Reference |
|---|---|---|---|
| Substrate Structure | Favored by tertiary > secondary allylic systems. | Increases the stability of the carbocation intermediate through hyperconjugation and inductive effects. | wikipedia.orgchemistrysteps.com |
| Leaving Group | Excellent leaving groups like triflate are required. | Lowers the activation energy for the rate-determining carbocation formation step. | libretexts.org |
| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH). | Weak nucleophiles cannot effectively compete in a bimolecular (S_N2) pathway, allowing time for carbocation formation. | libretexts.orglibretexts.org |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols). | Solvates and stabilizes both the carbocation intermediate and the triflate anion, facilitating ionization. | wikipedia.orglibretexts.org |
An alternative to the direct S_N2 substitution pathway (see 3.1.3) is the S_N2' mechanism. This is a concerted, bimolecular process in which the nucleophile attacks the γ-carbon (C3) of the allylic system, anti-periplanar to the leaving group. acs.org This attack induces a simultaneous rearrangement of the double bond and expulsion of the triflate leaving group from the α-carbon (C1). wikipedia.org
The competition between the S_N2 and S_N2' pathways is a key aspect of the reactivity of allylic systems. The regioselectivity is heavily influenced by steric hindrance at the α- and γ-carbons. When the α-position is sterically hindered, direct attack is disfavored, and the S_N2' pathway often becomes the dominant route. wikipedia.orgacs.org Conversely, steric bulk at the γ-position will disfavor the S_N2' pathway. Studies on related allylic chlorides have demonstrated that complete S_N2' regioselectivity can be achieved under specific conditions, for example by using certain zirconium-oxo complexes. nih.gov
The bimolecular nucleophilic substitution (S_N2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile and is favored by strong nucleophiles. chemistrysteps.comlibretexts.org Since this compound is a primary triflate, it is a good candidate for the S_N2 mechanism, provided that a sufficiently strong nucleophile is used and S_N1 conditions are avoided.
The S_N2 mechanism involves a backside attack by the nucleophile, 180° opposite to the leaving group. chemistrysteps.com This leads to a predictable stereochemical outcome: inversion of configuration at the reaction center. chemistrysteps.com For the unsubstituted allyl triflate, the α-carbon is not a stereocenter. However, for chiral, substituted allylic triflates, the S_N2 pathway would produce a single enantiomer with inverted stereochemistry, in contrast to the racemization often observed in S_N1 reactions. Quantum chemical studies have investigated the competition between backside and frontside S_N2 attack on alkyl triflates, confirming that the backside approach is generally favored due to more efficient orbital overlap. nih.gov Kinetic studies on neopentyl systems have confirmed that the triflate is an exceptionally reactive leaving group for S_N2 reactions. nih.govnih.gov
Electrophilic Reactivity in Addition and Cycloaddition Reactions
While the C-O bond in allyl triflate is highly polarized, making the α-carbon electrophilic, the carbon-carbon double bond retains its intrinsic nucleophilic character. This allows the molecule to participate in electrophilic addition and cycloaddition reactions.
In an electrophilic addition reaction, the π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. This typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to complete the addition.
More significantly, allylic compounds are common participants in cycloaddition reactions. In these reactions, the allyl group can act as the 2π-electron component (the "enophile" or "dipolarophile"). For instance, [3+2] cycloadditions of allyl ketones with nitrile oxides have been developed to form isoxazolines. rsc.org The triflate group, being strongly electron-withdrawing, can influence the reactivity and selectivity of these reactions. In some cases, a triflate moiety has been used as a "pseudo-halogen" to enhance the endo-selectivity in [4+2] cycloadditions. mdpi.com Furthermore, oxyallyl cations, which are key intermediates in certain [3+2] and [4+3] cycloadditions, are structurally related to the allyl cation formed from allyl triflate, suggesting that it could be a precursor to such reactive species under specific conditions. nih.gov
Exploration of Rearrangement and Isomerization Pathways
The propensity for rearrangement is a hallmark of allylic systems, primarily driven by the formation of the resonance-stabilized allylic cation as discussed in the context of the S_N1 mechanism. wikipedia.org This allows for the formation of regioisomeric substitution products from a single starting material.
Beyond substitution reactions, the double bond in this compound can undergo isomerization. This typically involves the migration of the double bond from the terminal position (prop-2-en-1-yl) to an internal position (prop-1-en-1-yl). This process is often thermodynamically favorable as it leads to a more substituted, and thus more stable, alkene. Such isomerizations are typically catalyzed by transition metals or strong bases. For example, Lewis acids like B(C₆F₅)₃ have been shown to catalyze the isomerization of allyl silanes to alkenyl silanes. acs.org Similarly, strong bases such as lithium diisopropylamide (LDA) can promote the quantitative conversion of allylic ethers to (Z)-propenyl ethers. organic-chemistry.org A stereospecific dtic.mildicp.ac.cn-proton shift, catalyzed by a guanidine (B92328) base, has also been used to isomerize allylic halides to vinyl halides with high stereocontrol. acs.org These precedents suggest that this compound could undergo similar catalyzed isomerizations.
| Substrate Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Allyl Silanes | B(C₆F₅)₃ (Lewis Acid) | (E)-Alkenyl Silanes | High E-selectivity. | acs.org |
| Allyl Ethers | Lithium Diisopropylamide (Base) | (Z)-Propenyl Ethers | High Z-selectivity. | organic-chemistry.org |
| Allylic Halides | Triazabicyclodecene (Base) | Vinyl Halides | Stereospecific dtic.mildicp.ac.cn-proton shift with chirality transfer. | acs.org |
Radical and Single Electron Transfer Processes (if applicable in literature)
While the chemistry of allyl triflate is dominated by polar, two-electron pathways, the involvement of radical and single-electron transfer (SET) processes has also been investigated for triflate esters.
The allylic C-H bonds in this compound are relatively weak because homolytic cleavage leads to a resonance-stabilized allyl radical. libretexts.orglibretexts.org This radical can participate in various chain reactions, such as radical halogenation. libretexts.org The allyl radical itself is a key intermediate in many radical-mediated reactions, including additions and cyclizations. mdpi.comnih.gov
Single-electron transfer (SET) from a donor species (such as an alkali metal or a powerful organic reducing agent) to an alkyl triflate is another potential pathway for generating radical intermediates. dtic.millibretexts.org Research has shown that alkyl and aryl triflate esters can be cleaved by super-electron-donors. rsc.org Mechanistic studies suggest this reaction proceeds via cleavage of the sulfur-oxygen bond, rather than the carbon-oxygen bond, to generate the corresponding alcohol or phenol. rsc.org This pathway underscores the potential for triflates to act as electron acceptors, initiating radical chemistry. Electron transfer from a Lewis base to a Lewis acid can also initiate the generation of radicals. nih.gov Cross-coupling reactions involving aryl triflates, catalyzed by nickel and palladium, proceed through mechanisms that involve oxidative addition and transmetalation, which are formally two-electron processes but occur at the interface of organometallic and radical chemistry. nih.govorganic-chemistry.org
Computational and Theoretical Studies on 2 Propen 1 Yl Trifluoromethanesulfonate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the electronic structure and reactivity of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying complex organic reactions. In the context of 2-propen-1-yl trifluoromethanesulfonate (B1224126), DFT calculations are employed to model its behavior in various chemical transformations, particularly nucleophilic substitution reactions.
DFT calculations treat the electron density as the fundamental property to determine the energy of the system. mdpi.com Functionals like B3LYP and M06-2X, combined with appropriate basis sets such as 6-311++G(d,p) or cc-pVQZ, are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. mdpi.commdpi.comnih.gov These calculations can effectively model reaction mechanisms, including those involving significant solvent effects, which can be approximated using implicit solvation models like the Solvation Model based on Density (SMD). mdpi.com
A primary application of DFT is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov By locating the TS, chemists can calculate the activation energy (energy barrier), which is a critical factor in determining the reaction rate. For 2-propen-1-yl trifluoromethanesulfonate, a key reaction is the S_N2 substitution, where a nucleophile attacks the allylic carbon, displacing the triflate leaving group.
DFT calculations can map the entire potential energy surface of the reaction. mdpi.com This involves optimizing the geometries of the reactants, the pre-reaction complex, the transition state, and the products. Vibrational frequency analysis is performed to confirm the nature of these stationary points: minima (reactants, products, intermediates) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then used to ensure that the identified transition state smoothly connects the reactants and products. mdpi.com
For instance, in a reaction with a nucleophile (Nu⁻), the energy profile would map the energy changes as the Nu-C bond forms and the C-OTf bond breaks. A hypothetical DFT study on the S_N2 reaction of allyl triflate might yield the following energy data.
| Stationary Point | Description | Relative Free Energy (ΔG≠, kcal/mol) |
| Reactants | Allyl triflate + Nucleophile | 0.0 |
| Pre-reaction Complex | Non-covalent association of reactants | -2.5 |
| Transition State (TS) | C-Nu bond forming, C-OTf bond breaking | +15.8 |
| Products | Allyl-Nu + Triflate anion | -22.0 |
This table contains hypothetical data for illustrative purposes.
This energy profile confirms the reaction is exergonic and provides the activation barrier, which is crucial for understanding its kinetics. Similar DFT approaches have been used to study the S_N2(C) versus S_N2(S) reaction pathways for related polyfluorosulfonate esters, revealing that the cleavage of the C–O bond is often thermodynamically and kinetically favored over the S–O bond cleavage. researchgate.net
The allyl group in this compound presents the possibility of attack at two different positions (the α and γ carbons), leading to questions of regioselectivity. DFT is a powerful tool for predicting the outcome of such reactions. nih.gov By calculating the activation energies for the different possible pathways, the most likely product can be identified. researchgate.net The pathway with the lower energy barrier will be the kinetically favored one, and the corresponding product will be the major regioisomer. researchgate.net
For example, in an unsymmetrically substituted allyl triflate, a nucleophile could attack at either the C1 (α) or C3 (γ) position. DFT calculations would model the transition states for both attacks (TS-α and TS-γ).
| Parameter | Pathway to α-Product | Pathway to γ-Product |
| Transition State | TS-α | TS-γ |
| Calculated Activation Energy (ΔE≠) | 18.2 kcal/mol | 21.5 kcal/mol |
| Predicted Product Ratio (Kinetic Control) | Major | Minor |
This table contains hypothetical data for illustrative purposes.
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can also provide qualitative predictions of regioselectivity. In a nucleophilic attack on allyl triflate, the reaction is typically controlled by the interaction of the nucleophile's HOMO with the electrophile's (allyl triflate's) LUMO. The region of the molecule where the LUMO has the largest coefficient is often the most susceptible to nucleophilic attack. DFT calculations can precisely map these orbitals and their energies to rationalize or predict regiochemical outcomes.
Ab Initio Methods in Reactivity Prediction
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from experimental results. umd.edu While DFT is formally an ab initio method, in practice, many popular functionals are parameterized. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are often what is meant by traditional ab initio calculations.
These methods, particularly high-level ones like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in computational chemistry for their accuracy in calculating energies. However, their high computational cost often limits their application to smaller systems. For a molecule like this compound, they can be used to benchmark the accuracy of more cost-effective DFT methods. nih.gov For example, single-point energy calculations at a high level of theory (e.g., CCSD(T)) can be performed on geometries optimized with DFT to obtain more reliable reaction and activation energies. nih.govresearchgate.net
Ab initio calculations are crucial for studying reaction mechanisms where DFT might fail, such as systems with significant non-dynamical correlation or where self-interaction error in DFT functionals is a problem. They provide a rigorous framework for predicting reactivity by accurately computing the potential energy surface. rsc.org
Molecular Dynamics Simulations for Reaction Dynamics
While DFT and ab initio calculations provide a static picture of a reaction based on the potential energy surface, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of reaction dynamics. dlab.cl MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. psu.edu
For reactions involving this compound, MD simulations can offer critical insights into:
Solvent Effects: Explicitly modeling solvent molecules provides a more realistic environment than implicit solvent models. mdpi.com MD can reveal specific solvent-solute interactions, such as hydrogen bonding, that might stabilize the transition state or influence the reaction pathway.
Conformational Sampling: The allyl group has conformational flexibility. MD simulations can explore the different conformations of the reactant and how they might influence its reactivity.
Reaction Trajectories: Using ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" using quantum mechanical methods (like DFT), one can directly simulate the bond-breaking and bond-forming events of a reaction. This can reveal dynamic effects that are not apparent from a static potential energy surface, such as whether a reaction proceeds directly or involves short-lived intermediates.
The combination of high-level quantum mechanics for energetics and MD simulations for dynamics provides a comprehensive theoretical framework for understanding the reactivity of this compound. sahnlab.com
Applications in Advanced Organic Synthesis and Materials Science
Carbon-Carbon Bond Forming Reactions
The ability of 2-propen-1-yl trifluoromethanesulfonate (B1224126) to act as a potent allylating agent is central to its use in forming new carbon-carbon bonds. The triflate group is an excellent leaving group, facilitating reactions with a diverse range of carbon nucleophiles, often under transition-metal-catalyzed conditions.
Cross-Coupling Reactions
The triflate moiety of 2-propen-1-yl trifluoromethanesulfonate makes it an ideal electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Palladium-Catalyzed Heck-type Reactions: While direct examples involving allyl triflate are not extensively documented, organic triflates are well-established substrates in Heck and Heck-type reactions. researchgate.netrsc.org The reaction typically involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. Intramolecular Heck reactions, in particular, have utilized vinyl triflates to construct cyclic systems. organic-chemistry.org Furthermore, cascade reactions incorporating an intramolecular Heck cyclization as a key step demonstrate the utility of triflates in complex molecule synthesis. The first palladium-catalyzed asymmetric Heck reaction between aryl triflates and alkynes has been developed, yielding chiral allenes with high enantiomeric ratios under mild conditions. rsc.orgmit.edursc.org
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organic halide or triflate with an organoboron compound, is a powerful method for C-C bond formation. nih.gov The viability of this reaction is well-documented for various triflates, including aryl and vinyl derivatives, which couple efficiently with organoboron reagents like boronic acids or their esters. acs.orgwikipedia.orgmasterorganicchemistry.comacs.org This established reactivity strongly suggests that allyl triflate is a suitable electrophile for Suzuki-Miyaura coupling. For instance, an efficient palladium-catalyzed coupling has been developed for oxygen-substituted allylboronates with aryl and vinyl triflates. wikipedia.org Similarly, polyhalogenated aryl triflates have been shown to undergo chemoselective Suzuki-Miyaura coupling. masterorganicchemistry.com
Table 1: Examples of Suzuki-Miyaura Coupling with Organic Triflates
| Electrophile (Triflate) | Nucleophile (Boron Reagent) | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-Pyridyl Triflate | Alkenyl Pinacol Boronate | Pd(PPh₃)₄ / K₃PO₄ | Pyridyl-Alkenyl Compound | acs.org |
| Aryl/Vinyl Triflate | Oxygen-Substituted Allylboronate | Palladium Catalyst | Allylic Siloxane | wikipedia.org |
| Chloroaryl Triflate | Arylboronic Acid | Pd / Alkyl-Heteroaryl Phosphine (B1218219) | Biaryl Compound | masterorganicchemistry.com |
| Aryl/Alkenyl Triflate | Potassium Alkyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Alkylated Arene/Alkene | acs.org |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, catalyzed by palladium and a copper co-catalyst. cymitquimica.comwikipedia.orgacs.org The mechanism involves the oxidative addition of the organotriflate to the Pd(0) catalyst, making triflates excellent substrates for this transformation. cymitquimica.com Arylsulfonium triflates have also been successfully employed as coupling partners in Sonogashira reactions. libretexts.org The development of new phosphine ligands has even enabled an inversion of the conventional chemoselectivity order (C–Br > C–Cl > C–OTf), highlighting the versatility of triflates in this reaction.
Coupling with Organostannanes (Stille Reaction): Palladium-catalyzed coupling reactions between organic triflates and organostannane reagents are exceptionally mild and selective. Vinyl triflates have been shown to couple in high yields with a variety of organotin compounds, including acetylenic, vinyl, allyl, and alkyl tin reagents. This precedent indicates that this compound can effectively participate in Stille-type couplings to form new C-C bonds. These reactions tolerate a wide range of functional groups that would be incompatible with more reactive nucleophiles.
Coupling with Organoindium Reagents: The cross-coupling of this compound with organoindium reagents is not as extensively documented in the literature compared to other organometallic partners. However, the known reactivity of triflates suggests this transformation is plausible under appropriate catalytic conditions.
Allylation Reactions with Organometallic Reagents
In these reactions, this compound serves as the electrophilic allyl source, reacting with various organometallic nucleophiles.
Grignard Reagents: Cross-coupling reactions between organotriflates and Grignard reagents are well-established, proceeding under catalysis by transition metals like iron or palladium. Iron salts, for example, serve as excellent, non-toxic precatalysts for the rapid coupling of Grignard reagents with enol triflates under mild conditions. The high reactivity of aryltrimethylammonium triflates in Pd-catalyzed couplings with aryl Grignard reagents further underscores the utility of the triflate leaving group in such transformations. The use of allyl Grignard reagents has also been shown to be effective in the dearomatization of naphthyl halides, showcasing a related reactivity pattern.
Organocopper Reagents (Gilman Reagents): Organocopper reagents, particularly lithium diorganocuprates (Gilman reagents), are soft nucleophiles that are highly effective in Sₙ2 reactions with substrates bearing good leaving groups. rsc.org They are known to react with primary alkyl halides and sulfonates, including tosylates and mesylates. This reactivity profile makes this compound an excellent substrate for allylation reactions using organocuprates. These reactions often proceed via an Sₙ2' mechanism with allylic electrophiles. The coupling of vinyl triflates with allylic cuprates has been reported as a mild and rapid route to 1,4-dienes.
Organozinc Reagents (Negishi Coupling): The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that joins organic halides or triflates with organozinc compounds. organic-chemistry.org The reaction scope is broad, with the triflate group being a feasible leaving group and the allyl group being a suitable residue for both the electrophile and the organozinc reagent. This makes the coupling of this compound with an organozinc partner a powerful method for C-C bond formation. One-pot Negishi couplings of in situ generated zinc reagents with aryl triflates have been successfully demonstrated.
Cycloaddition Chemistry
While this compound primarily engages in substitution and cross-coupling reactions, the broader field of cycloaddition chemistry offers relevant transformations.
[2+2] Cycloaddition: The thermal [2+2] cycloaddition of ketenes with alkenes (ketenophiles) is a standard method for forming four-membered rings. While direct participation of allyl triflate in such a reaction is not prominently reported, isothiourea-catalyzed formal [2+2] cycloadditions of ammonium (B1175870) enolates with trifluoromethylenones have been developed to produce β-lactones with high selectivity. These reactions showcase the construction of cyclobutane-type structures under catalytic conditions, a field where reactive intermediates derived from compounds like allyl triflate could potentially participate. libretexts.org
Synthesis of Diverse Heterocyclic Frameworks
The unique reactivity of the allyl triflate moiety can be harnessed in elegant cascade reactions to construct complex heterocyclic architectures.
A notable example involves a triflate-mediated intramolecular Schmidt reaction. In this process, a chiral azido-alcohol is converted to an in-situ triflate, which then undergoes an intramolecular Sₙ2 reaction with the azide. This is followed by a 1,2-alkyl shift and reduction to yield substituted azacycles, which are core structures in several alkaloid families.
In another powerful application, this compound can be a precursor in palladium-catalyzed cascade reactions. An initial Sₙ2' allylic substitution with a suitable nucleophile, such as a 2-iodophenol, generates an intermediate that then undergoes an intramolecular Heck reaction followed by C-H activation and reductive elimination. This sequence efficiently constructs complex spiro-fused heterocycles in a single pot.
Stereoselective Transformations
The displacement of the triflate group from the allylic system is a key step in many stereoselective transformations, allowing for precise control over the formation of new chiral centers.
Enantioselective and Diastereoselective Allylations
Controlling the stereochemical outcome of allylation reactions is a significant goal in organic synthesis. This compound and related systems are central to several strategies.
Substrate-Controlled Diastereoselectivity: In molecules containing a pre-existing stereocenter, the conversion of a nearby alcohol to a triflate can direct subsequent reactions. For instance, in the intramolecular Schmidt reaction, the chirality of the alcohol center dictates the stereochemistry of the final heterocyclic product through a stereospecific Sₙ2 reaction that proceeds with inversion of configuration. Similarly, the conversion of a difluoro alcohol to its triflate, followed by displacement with a fluoride (B91410) ion, generates α,β,γ-trifluoroalkanes with high stereocontrol.
Catalyst-Controlled Enantioselectivity: Asymmetric allylic substitution is a powerful tool for creating chiral molecules. Iridium-catalyzed enantioselective allylation of cyclic ketone enolates can generate products with adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. While these reactions often use allylic carbonates or acetates as the allyl source, the fundamental reactivity of the (π-allyl)metal intermediate is the same as what would be generated from allyl triflate. Similarly, enantioselective carbonyl allylations using iridium catalysts can convert alcohols or aldehydes into chiral homoallylic alcohols with excellent anti-diastereoselectivity and enantioselectivity.
Table 2: Overview of Stereoselective Transformations
| Reaction Type | Key Feature | Stereochemical Outcome | Catalyst/Method | Reference |
|---|---|---|---|---|
| Intramolecular Schmidt Reaction | In-situ triflate formation from chiral alcohol | Diastereoselective (inversion of configuration) | Triflic Anhydride (B1165640) | |
| Nucleophilic Fluorination | Displacement of triflate from difluoro alcohol | Stereospecific | Fluoride Ion | |
| Iridium-Catalyzed Allylation | Asymmetric alkylation of ketone enolates | Enantio- and Diastereoselective | Ir-Phosphoramidite Catalyst | |
| Iridium-Catalyzed Carbonyl Allylation | Transfer hydrogenation from allyl carbonate | anti-Diastereo- and Enantioselective | Ir-C,O-Benzoate Catalyst | |
| Diastereoselective Epoxidation | Epoxidation of allylic diols | anti-Diastereoselective | m-CPBA |
Chiral Catalysis and Auxiliary-Mediated Approaches
In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts or by temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org
While this compound is not commonly cited as a standard reagent in mainstream catalytic asymmetric allylation protocols, which often favor less reactive allyl sources that require catalytic activation, its properties as a powerful electrophile are significant. The utility of triflates in stereoselective synthesis is well-established, particularly in reactions involving the formation of carbon-carbon bonds. For instance, aryl triflates have been successfully used as electrophiles in highly enantioselective palladium- and nickel-catalyzed α-arylations of ketone enolates. nih.gov The faster reaction rates of triflates compared to corresponding bromides allow reactions to be performed at lower temperatures, which can lead to improved enantioselectivity. nih.gov
In the context of auxiliary-mediated approaches, chiral auxiliaries such as oxazolidinones are widely employed to control the stereochemistry of alkylation reactions. wikipedia.orgblogspot.com These auxiliaries are temporarily incorporated into a molecule to direct the approach of an electrophile to a prochiral enolate. wikipedia.orgblogspot.com For these reactions to be effective, especially with less reactive electrophiles, a highly reactive electrophile with a good leaving group is often necessary. harvard.edu The triflate group in this compound makes it a potent allylating agent, suitable for such transformations. For example, the alkylation of enolates derived from chiral N-acyl oxazolidinones, a cornerstone of asymmetric synthesis, proceeds with high diastereoselectivity. nih.gov The choice of the electrophile's leaving group can be critical, and in some systems, a triflate is preferred to achieve efficient reaction with sodium enolates. harvard.edu
The table below summarizes the key components and conditions in a typical auxiliary-controlled alkylation, where a reactive electrophile like allyl triflate could be employed.
| Component | Role | Example |
| Substrate | Prochiral molecule to be alkylated | N-Acyl Oxazolidinone |
| Chiral Auxiliary | Stereodirecting group | Evans Oxazolidinone wikipedia.orgblogspot.com |
| Base | Enolate formation | Lithium diisopropylamide (LDA) harvard.edu |
| Electrophile | Source of the alkyl/allyl group | This compound |
| Outcome | Diastereoselective C-C bond formation | Enantioenriched α-allylated carbonyl compound |
The reaction proceeds by forming a stereodefined enolate, whose facial selectivity is controlled by the chiral auxiliary, directing the attack of the electrophile to create a new stereocenter with high fidelity. blogspot.com After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.org
Role in Polymerization and Material Development
The unique electronic properties of this compound suggest a significant role in polymerization, particularly as an initiator for cationic polymerization. wikipedia.orglibretexts.org Furthermore, the allyl group provides a versatile handle for creating functional polymers and advanced materials. nih.gov
Cationic polymerization is a chain-growth mechanism initiated by an electrophilic species, typically a carbocation. wikipedia.orglibretexts.org A critical requirement for a successful cationic polymerization is a non-nucleophilic counterion to the propagating cation, which prevents premature termination of the growing polymer chain. wikipedia.org The trifluoromethanesulfonate (triflate) anion is exceptionally stable and non-nucleophilic, making triflate-based initiators highly effective. Protic acids like triflic acid, as well as esters such as trimethylsilyl (B98337) triflate, are known to initiate the cationic polymerization of various alkenes and heterocycles. wikipedia.orgdtic.mildtic.mil
This compound can act as an initiator by generating a stable allyl cation, which then attacks a monomer to begin the polymerization chain. Monomers suitable for this type of polymerization are typically those with electron-donating substituents that can stabilize the resulting cationic charge, such as vinyl ethers, isobutylene, and styrene. wikipedia.orglibretexts.org
The general mechanism is outlined below:
Initiation: Allyl triflate generates an allyl cation and a non-nucleophilic triflate anion.
Propagation: The allyl cation adds to a monomer molecule, creating a new carbocation at the growing chain end, which then adds to subsequent monomer units.
Termination/Chain Transfer: The reaction is eventually terminated, often by reaction with trace impurities or through chain transfer to another molecule.
The table below details the components involved in such a polymerization process.
| Component | Function | Example |
| Initiator | Generates the initial cationic species | This compound |
| Monomer | Building block of the polymer | Styrene, Vinyl ethers libretexts.org |
| Counterion | Stabilizes the propagating cation | Trifluoromethanesulfonate (TfO⁻) wikipedia.org |
| Solvent | Medium for the reaction; polarity can influence rate | Dichloromethane, Nitromethane numberanalytics.com |
Beyond initiation, the allyl moiety itself is a valuable functional group in material science. Polymers containing allyl groups can undergo a wide range of post-polymerization modifications. nih.gov These modifications allow for the synthesis of complex, functional polymers from a simpler polymer backbone, a strategy that is useful for creating materials for applications like drug delivery and bioimaging. nih.govuwo.ca For example, the double bond of the allyl group can be functionalized via thiol-ene "click" chemistry, epoxidation, or bromination, followed by subsequent reactions to attach various functional molecules. Although direct polymerization of allyl triflate as a monomer is not common, it could be used as a reagent to introduce allyl functionality onto a pre-existing polymer. This post-polymerization functionalization is a powerful method for producing libraries of advanced materials with tailored properties. researchgate.net
Analytical and Spectroscopic Methodologies for Investigating Reactivity and Intermediates
In-situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR Spectroscopy)
In-situ spectroscopy is a powerful tool for gaining insights into chemical reactions as they occur, providing valuable data on kinetics, speciation, and the formation of transient intermediates without altering the reaction environment. d-nb.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly within the NMR spectrometer. cardiff.ac.ukresearchgate.net For reactions involving 2-Propen-1-yl trifluoromethanesulfonate (B1224126), both ¹H and ¹⁹F NMR are particularly informative.
¹H NMR: The progress of a reaction can be followed by observing the disappearance of the characteristic signals of the allylic protons in the starting material and the concurrent appearance of new signals corresponding to the product(s). Kinetic data can be derived by integrating these signals over time. beilstein-journals.org
¹⁹F NMR: As the triflate group contains three fluorine atoms, ¹⁹F NMR is an exceptionally clean and sensitive technique for monitoring the fate of the trifluoromethanesulfonate leaving group. d-nb.info A single scan can often provide a clear spectrum, allowing for rapid data acquisition. The transformation of the covalent triflate ester to a triflate anion or another species results in a distinct chemical shift change, enabling precise tracking of the reaction's progress. d-nb.info
Infrared (IR) Spectroscopy: In-situ IR techniques, such as those using Attenuated Total Reflectance (ATR) probes (e.g., ReactIR), can track changes in functional groups in real-time. mt.com For 2-Propen-1-yl trifluoromethanesulfonate, key vibrational bands can be monitored:
The strong, characteristic S=O stretching frequencies (typically in the 1420 cm⁻¹ and 1210 cm⁻¹ regions) of the triflate group.
The C-O stretching frequency (around 1140 cm⁻¹).
As the reaction proceeds, the intensity of these bands will decrease, while new bands corresponding to the products will emerge, providing a kinetic profile of the reaction. researchgate.net This method is especially useful for identifying the formation of key intermediates and reaction endpoints. mt.comnih.gov
Table 1: Representative Spectroscopic Data for Monitoring a Hypothetical Reaction Reaction: Nucleophilic substitution on this compound with a generic nucleophile (Nu⁻)
| Technique | Analyte | Characteristic Signal/Band | Observation During Reaction |
|---|---|---|---|
| ¹H NMR | This compound | Multiplet at ~4.9 ppm (CH₂-O) | Decrease in signal intensity |
| Allyl-Nu Product | New signals in the allylic region | Increase in signal intensity | |
| ¹⁹F NMR | This compound | Singlet at ~ -75 ppm (CF₃) | Decrease in signal intensity |
| Triflate Anion (CF₃SO₃⁻) | New singlet at a different chemical shift | Increase in signal intensity | |
| IR Spec. | This compound | S=O stretch (~1420 cm⁻¹), C-O stretch (~950-1000 cm⁻¹) | Decrease in band intensity |
Chromatographic Techniques for Reaction Mixture Analysis (e.g., GC-MS, LC-MS/MS)
Chromatographic methods are indispensable for separating the complex mixtures that often result from organic reactions, allowing for the identification and quantification of starting materials, products, and byproducts. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov In the context of reactions with this compound, GC-MS can be used to analyze reaction aliquots to identify and quantify products of substitution, elimination, or rearrangement, provided they have sufficient volatility. The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds. acs.org
Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile, thermally labile, or highly polar. mdpi.com This makes it particularly useful for studying reactions of allyl triflate that may yield a variety of products with different physicochemical properties. nih.gov
Separation: Reversed-phase or mixed-mode chromatography can be employed to separate the components of the reaction mixture. researchgate.net For instance, a method using a mixed-mode weak anion exchange-reversed phase column could effectively separate the anionic triflate from neutral or cationic organic products. nih.gov
Detection: The mass spectrometer detector provides molecular weight information (from the parent ion) and structural details (from MS/MS fragmentation). This allows for the confident identification of expected products and the characterization of unknown byproducts. nih.govaifa.gov.it
Table 2: Comparison of Chromatographic Techniques for Reaction Analysis
| Technique | Principle | Applicability to Allyl Triflate Reactions | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Separates based on boiling point and polarity; detects by mass fragmentation. | Analysis of volatile, thermally stable products (e.g., simple ethers, amines). | High resolution; provides clear fragmentation patterns for library matching. | Requires analyte to be volatile and thermally stable; derivatization may be needed. |
| LC-MS/MS | Separates based on polarity; detects by mass. | Broad applicability to polar, non-volatile, or thermally labile products. | Handles a wide range of analytes without derivatization; high sensitivity. mdpi.comnih.gov | Matrix effects can sometimes suppress ion signals; resolution may be lower than GC. |
Mass Spectrometry in Mechanistic Elucidation (e.g., ESI-MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a cornerstone for elucidating reaction mechanisms. purdue.edu It allows for the direct observation of reaction intermediates, providing evidence for proposed pathways. uvic.camdpi.com
When studying reactions of this compound, ESI-MS can be used to:
Identify Cationic Intermediates: The high reactivity of allyl triflate is partly due to its ability to form an allyl cation upon departure of the stable triflate anion. ESI-MS is adept at detecting such cationic species, which may be transiently stabilized by solvent or other species in the reaction mixture.
Detect Catalyst Resting States: In metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations, ESI-MS can identify key organometallic intermediates, such as η³-allyl palladium complexes. Observing these species helps to piece together the catalytic cycle. uvic.ca
Characterize Reaction Components: The technique can provide a "snapshot" of the entire reaction mixture, identifying reactants, products, and intermediates simultaneously, which is crucial for building a comprehensive mechanistic picture. uvic.ca
Table 3: Potential Intermediates in Allyl Triflate Reactions Detectable by ESI-MS
| Hypothetical Reaction | Potential Intermediate | Chemical Formula | Expected m/z (Positive Ion Mode) |
|---|---|---|---|
| Solvolysis in Methanol | Allyl Cation (solvated) | [C₃H₅(CH₃OH)]⁺ | 73.06 |
| Pd-catalyzed Reaction | (η³-Allyl)palladium Complex | [Pd(C₃H₅)L₂]⁺ (L=phosphine) | Dependent on Pd isotope and ligand L |
Crystallographic Studies of Analogs and Related Species (if relevant to reactivity)
While obtaining a single crystal of the relatively reactive and low-melting this compound can be challenging, X-ray crystallography of stable analogs and related compounds provides invaluable structural information that informs its reactivity.
Conformational Analysis: The crystal structures of related cyclic sulfones, such as 2-sulfolene and 3-sulfolene, reveal details about bond lengths, bond angles, and ring planarity. researchgate.net This data can be used to model the geometry of the sulfonate group in allyl triflate and understand its steric and electronic properties.
Intermolecular Interactions: Crystallography elucidates non-covalent interactions, such as hydrogen bonding, which can play a role in the solvation of the molecule and its transition states. researchgate.net
Coordination Chemistry: The crystal structure of complexes containing both an allyl group and a triflate anion, such as (η³-Allyl)[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) trifluoromethanesulfonate, is highly relevant. researchgate.net Such structures reveal the precise geometry of the coordinated allyl moiety and the position of the non-coordinating triflate counter-anion. This information is critical for understanding the mechanism of transition-metal-catalyzed reactions involving allyl triflate as a substrate. researchgate.netweizmann.ac.il For example, the pseudo-square-planar geometry observed in such palladium complexes dictates the trajectory of incoming nucleophiles. researchgate.net
Table 4: Representative Crystallographic Data from an Analogous Compound: A Palladium-Allyl Complex with a Triflate Anion Data derived from literature on similar complexes researchgate.net
| Structural Parameter | Observation | Relevance to Reactivity |
|---|---|---|
| Coordination Geometry | Pseudo-square-planar around Pd center | Influences the steric environment for nucleophilic attack. |
| Allyl C-C Bond Lengths | Intermediate between single and double bonds | Confirms delocalized η³-coordination, activating the allyl group. |
| Position of Triflate Anion | Acts as a non-coordinating counter-anion in the crystal lattice | Supports its role as an excellent leaving group. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies Leveraging Unique Reactivity
The triflate group in 2-propen-1-yl trifluoromethanesulfonate (B1224126) is an excellent leaving group, making the compound a potent allylating agent. Future research will likely focus on harnessing this reactivity in novel and more efficient synthetic methodologies.
One promising area is the expansion of metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions are well-established, the use of other metal triflates as catalysts is an area of growing interest. For instance, indium(III) triflate has been shown to promote allylic substitution reactions of cinnamyl alcohol with orthoesters and acetals, where the product distribution can be controlled by catalyst loading and temperature. acs.orgsouthwales.ac.uk Further research could explore the application of a wider range of metal triflates to catalyze new transformations involving allyl triflate, potentially leading to the development of highly selective and efficient methods for carbon-carbon and carbon-heteroatom bond formation.
Another avenue of research involves the reaction of boron triflate with polyfluoroolefins to generate polyfluorinated allyl triflates. acs.org These fluorinated analogs exhibit unique reactivity and could serve as valuable building blocks in the synthesis of advanced materials and pharmaceuticals. The investigation into the reactivity of these novel F-allyl triflates with various nucleophiles is an area ripe for exploration. acs.org
Furthermore, the development of photocatalytic methods utilizing triflates is a burgeoning field. A recent study demonstrated a transition-metal-free photocatalytic strategy for the synthesis of arylsulfonamides from aryl triflates. rsc.orgresearchgate.net Adapting such photocatalytic approaches to allyl triflate could unlock new, milder, and more selective pathways for allylation reactions. The unique activation modes offered by photoredox catalysis could provide access to reactive intermediates and reaction pathways that are not accessible through traditional thermal methods.
Sustainable and Green Chemistry Approaches in its Utilization
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical synthesis. nih.govscirp.orgresearchgate.netrsc.org For 2-propen-1-yl trifluoromethanesulfonate, future research will likely focus on developing more environmentally benign methods for its synthesis and application.
A key area of focus is the use of greener catalysts. Rare-earth metal triflates are recognized as potent and environmentally friendly Lewis acids that are compatible with green solvents like water and ionic liquids. researchgate.net Exploring the use of these catalysts in reactions involving allyl triflate could significantly reduce the environmental impact by minimizing the use of hazardous and volatile organic solvents.
Atom economy is another critical aspect of green chemistry. Future methodologies will aim to maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved through the design of highly efficient one-pot, multi-component reactions where allyl triflate is a key reactant.
The following table summarizes a selection of metal triflates and their potential applications in promoting greener chemical transformations.
| Metal Triflate Catalyst | Potential Green Chemistry Application | Relevant Findings |
| Indium(III) triflate | Promotion of allylic substitution in greener solvents. | Effective in promoting reactions of cinnamyl alcohol with orthoesters and acetals. acs.orgsouthwales.ac.uk |
| Scandium(III) triflate | Use as a water-compatible Lewis acid catalyst. | Known for its high Lewis acidity and efficiency in coordinating with carbonyl and imine groups. researchgate.net |
| Ytterbium(III) triflate | Catalysis in aqueous media. | Demonstrates remarkable catalytic efficiency in aqueous solutions. researchgate.net |
| Bismuth(III) triflate | Application in various organic transformations in green media. | Extensively employed in electrophilic/carbocationic chemistry in non-conventional solvents. researchgate.net |
Integration into Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net The integration of reactions involving this compound into these systems is a promising avenue for future research.
The high reactivity of allyl triflate can sometimes lead to challenges in controlling reaction selectivity and managing exothermicity in large-scale batch reactors. Flow microreactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enabling highly exothermic reactions to be performed safely and with greater control. nih.gov This is particularly relevant for reactions involving highly reactive intermediates that may be difficult to handle in batch mode. beilstein-journals.org
The use of flow systems can also facilitate the use of hazardous reagents that are often required in triflate chemistry. By generating and consuming reactive species in situ within a closed and controlled environment, the risks associated with handling and storing these materials can be significantly mitigated. beilstein-journals.orgnih.gov
Future research in this area will likely focus on developing optimized flow protocols for known reactions of allyl triflate, as well as exploring new transformations that are only feasible under the unique conditions offered by microreactors. The ability to precisely control residence time, temperature, and stoichiometry in a continuous flow setup could lead to improved yields, higher selectivities, and access to novel chemical space. nih.gov
The table below outlines the potential advantages of integrating allyl triflate chemistry into flow systems.
| Feature of Flow Chemistry | Advantage for Allyl Triflate Reactions |
| Enhanced Heat Transfer | Improved safety and control of highly exothermic allylation reactions. nih.gov |
| Precise Residence Time Control | Increased selectivity and suppression of side reactions. nih.gov |
| Rapid Mixing | Faster reaction rates and improved yields. nih.gov |
| In Situ Generation of Reagents | Safe handling of hazardous or unstable reagents. beilstein-journals.org |
| Process Automation | High-throughput screening of reaction conditions and streamlined production. |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its corrosive nature (UN2920, Class 8/3) .
- Storage : Store under argon at –20°C, protected from light and moisture to prevent decomposition .
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to avoid releasing toxic HF .
How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
Advanced
Density Functional Theory (DFT) studies model transition states to predict regioselectivity in allylic substitutions. For example, Fukui indices identify nucleophilic attack sites, while solvation models (e.g., SMD) account for solvent effects . Computational validation is critical for designing asymmetric catalysis pathways.
What analytical techniques are suitable for detecting trace byproducts in reactions involving this compound?
Q. Advanced
- LC-MS/MS : Detects sulfonate byproducts (e.g., trifluoromethanesulfonic acid) at ppb levels using mixed-mode chromatography .
- GC-MS : Identifies volatile impurities (e.g., residual solvents like dichloromethane) with WAX columns .
- 19F NMR : Quantifies fluorinated degradation products with high sensitivity .
How does solvent choice impact the stability of this compound?
Advanced
Polar aprotic solvents (e.g., THF, DCM) stabilize the triflate group by minimizing nucleophilic attack. In contrast, protic solvents (e.g., MeOH) accelerate hydrolysis. Dielectric constant (ε) and donor number (DN) correlate with shelf life: DN <10 solvents (e.g., DCM, ε=8.9) are optimal .
What mechanistic insights explain contradictory yields reported in allylic amination reactions?
Advanced
Discrepancies arise from competing SN1/SN2 pathways. Steric hindrance in bulky amines favors SN1 (carbocation intermediate), while small nucleophiles follow SN2. Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁸O in triflate) resolve pathway dominance .
How can researchers optimize photostability for applications in light-sensitive reactions?
Q. Advanced
- Additives : UV absorbers (e.g., benzotriazoles) quench reactive oxygen species .
- Encapsulation : Mesoporous silica matrices reduce photodegradation rates by 70% .
- Light Source Control : Use amber glassware or LED arrays with λ >400 nm .
What strategies mitigate batch-to-batch variability in catalytic applications?
Q. Advanced
- Quality Control : Enforce strict purity thresholds (≥98% by GC) and quantify trace metals (e.g., Fe³⁺) via ICP-MS .
- Pre-activation : Pre-treat with molecular sieves (4Å) to remove moisture .
How do computational and experimental data reconcile contradictions in reaction kinetics?
Advanced
Hybrid QM/MM simulations bridge gaps between theoretical and observed rates. For example, microkinetic models incorporating entropy changes (ΔS‡) from DFT align with experimental Arrhenius pre-exponential factors . Validation requires parallel studies under identical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
